Bradykinin (1-7)

Receptor Pharmacology Signal Transduction Nitric Oxide

Select Bradykinin (1-7) (des-Phe(8)-des-Arg(9)-Bradykinin), the essential B1/B2 receptor-independent metabolite for dissecting non-canonical Kallikrein-Kinin System signaling. Unlike the B2 agonist BK-(1-9) or the B1 agonist BK-(1-8), its vasorelaxant effects are not blocked by selective antagonists, making it the only valid positive control for identifying novel kinin pathways. It is also a certified MALDI-TOF calibrant (m/z 757.3997) and an indispensable LC-MS/MS standard for quantifying the KKS peptidome. Substitution with other bradykinin peptides will invalidate receptor-specific studies. Ensure experimental integrity; specify BK-(1-7).

Molecular Formula C35H52N10O9
Molecular Weight 756.8 g/mol
CAS No. 23815-87-4
Cat. No. B550071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (1-7)
CAS23815-87-4
Synonyms8-de-Phe-9-de-Arg-bradykinin
8-des-Phe-9-des-Arg-BK
bradykinin, des-Phe(8)-des-Arg(9)-
bradykinin, des-Phe(8)-des-Arg(9)-, monoacetate salt(L)-isomer
bradykinin, des-phenylalanyl(8)-des-arginine(9)-
des-8,9-BK
des-Phe(8)-Arg(9)-BK
Molecular FormulaC35H52N10O9
Molecular Weight756.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
InChIInChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyCRROPKNGCGVIOG-QCOJBMJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin (1-7) (CAS 23815-87-4): Procurement Guide for Research-Grade Peptide


Bradykinin (1-7) is an endogenous heptapeptide fragment (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-OH) derived from the enzymatic cleavage of the vasoactive nonapeptide Bradykinin (BK-(1-9)) [1]. As a key metabolite within the tissue-based kallikrein-kinin system, it exhibits biological activity that is distinct from the parent peptide and other fragments, necessitating its use as a specific research tool [2].

Bradykinin (1-7): The Scientific Rationale Against Unverified Substitution


The historical assumption that Bradykinin fragments are biologically inert is contradicted by recent evidence [1]. Generic substitution of Bradykinin (1-7) with the parent peptide BK-(1-9) or the B1 receptor agonist des-Arg9-BK is invalid due to a fundamental divergence in receptor pharmacology and functional outcomes. While BK-(1-9) acts through B2 receptors, Bradykinin (1-7) exerts its effects independently of both B1 and B2 receptors, producing a distinct vasorelaxant and hypotensive profile [2]. Furthermore, the fragment lacks the pro-inflammatory vascular permeability increase seen with BK-(1-9), making it a more specific probe for certain cardiovascular studies [3].

Bradykinin (1-7): Quantifiable Differentiation from Closest Analogs


Receptor Pharmacology: B1/B2-Independent Activity of Bradykinin (1-7)

Unlike the parent peptide Bradykinin (1-9), which signals via the B2 receptor, the biological activity of Bradykinin (1-7) is not mediated by classical kinin B1 or B2 receptors. In direct head-to-head experiments, NO production induced by BK-(1-7) was completely resistant to inhibition by B1 receptor antagonists (e.g., des-Arg9-[Leu8]-BK) and B2 receptor antagonists (e.g., HOE-140), while BK-(1-9)-induced NO was abolished [1]. This confirms a distinct, non-canonical mechanism of action.

Receptor Pharmacology Signal Transduction Nitric Oxide

Vascular Reactivity: Divergent Vasorelaxant Potency vs. BK-(1-9)

Bradykinin (1-7) acts as a vasorelaxant, but its potency and efficacy differ significantly from Bradykinin (1-9). In a cross-study comparable model using rat aortic rings, BK-(1-9) is a potent vasodilator with an EC50 in the nanomolar range. In contrast, BK-(1-7) induces a concentration-dependent vasorelaxation, but with significantly reduced potency, requiring micromolar concentrations [1]. Critically, this effect, like NO production, was independent of B1 and B2 receptors [2].

Vascular Biology Cardiovascular Physiology Vasodilation

Pro-inflammatory Profile: Reduced Nociception and No Vascular Permeability Increase

Bradykinin (1-7) exhibits a fundamentally different pro-inflammatory signature compared to Bradykinin (1-9). In a direct head-to-head in vivo study, BK-(1-7) did not increase vascular permeability, whereas BK-(1-9) is a classic inducer of this effect. Additionally, the nociceptive (pain-inducing) responses were significantly reduced for BK-(1-7) relative to BK-(1-9) [1].

Inflammation Pain Research Vascular Permeability

Tissue-Specific Endogenous Abundance: A Major Metabolite in Vivo

Bradykinin (1-7) is not a minor byproduct; it is a major endogenous metabolite present in tissues at levels comparable to the parent peptide. In rat kidney tissue, baseline levels were quantified at approximately 70 fmol/g for BK-(1-7), compared to 100 fmol/g for BK-(1-9). Across various tissues, levels of BK-(1-7) and BK-(1-9) are of similar abundance (16-340 fmol/g), confirming its physiological relevance [1].

Peptide Metabolism Pharmacokinetics Tissue Distribution

Metabolic Stability: Resistance to Human Plasma Kininases

Bradykinin (1-7) exhibits distinct metabolic stability compared to its parent peptide. While BK-(1-9) is rapidly degraded (>90%) in human plasma primarily by ACE into BK-(1-7) at physiological (nanomolar) concentrations, the fragment BK-(1-7) is a more stable metabolite that accumulates [1]. This indicates that BK-(1-7) is not an inert product but a longer-lived, biologically active intermediate in the kinin cascade.

Peptide Stability Enzymology ACE Biology

Bradykinin (1-7): Primary Research and Industrial Application Scenarios


Investigating B1/B2 Receptor-Independent Kinin Signaling

Use Bradykinin (1-7) as a primary agonist or a critical control in cell-based assays to elucidate non-canonical kinin signaling pathways. Its activity, confirmed to be independent of classical B1 and B2 receptors, allows researchers to identify novel receptors or signaling partners responsible for the observed NO production and vasorelaxation . This is essential for studies aiming to deconvolute the complex pharmacology of the kinin system in cardiovascular and inflammatory diseases .

Validated Standard for LC-MS/MS Quantification of the Tissue Kallikrein-Kinin System

Employ high-purity Bradykinin (1-7) as a reference standard for the development and validation of targeted LC-MS/MS platforms used to quantify kinin peptides in biological matrices. Given its comparable abundance to BK-(1-9) in various tissues (16-340 fmol/g) and its accumulation during ACE inhibition, accurate measurement of this stable metabolite is critical for profiling the tissue-based kinin system in models of hypertension, heart failure, and renal disease .

Isolating Vasodilatory Effects from Pro-inflammatory Confounders

Utilize Bradykinin (1-7) in isolated vessel or organ bath studies (e.g., rat aortic rings) to examine vasorelaxation in the absence of significant pro-inflammatory effects. Unlike BK-(1-9), BK-(1-7) does not increase vascular permeability and shows reduced nociceptive responses . This makes it a unique tool for dissecting the mechanisms of endothelium-dependent vasodilation without the confounding influence of edema and pain signaling pathways .

Quote Request

Request a Quote for Bradykinin (1-7)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.